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  • Product: 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
  • CAS: 1795478-26-0

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(5-Bromopyridin-2-yl)ethan-1-one Hydrochloride

Topic: 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride CAS Number: 1795478-26-0 (Hydrochloride Salt) / 214701-49-2 (Free Base) Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride CAS Number: 1795478-26-0 (Hydrochloride Salt) / 214701-49-2 (Free Base)

Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride (also known as 2-Acetyl-5-bromopyridine HCl ) is a critical heterocyclic building block extensively utilized in the synthesis of pharmaceutical active ingredients (APIs). Its structural duality—featuring an electrophilic acetyl group at the C2 position and a halogenated handle (bromine) at the C5 position—makes it a versatile scaffold for divergent synthesis.

This guide provides a comprehensive technical analysis of this compound, focusing on its rigorous synthesis, stability mechanisms, and strategic application in the development of antibacterial oxazolidinones and kinase inhibitors.

Chemical Identity & Physical Profile

The compound exists primarily as a free base in crude synthesis but is frequently converted to the hydrochloride salt to enhance stability and water solubility during intermediate storage.

Table 1: Physicochemical Specifications
ParameterFree Base SpecificationHydrochloride Salt Specification
CAS Number 214701-49-2 1795478-26-0
IUPAC Name 1-(5-Bromopyridin-2-yl)ethan-1-one1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
Molecular Formula C₇H₆BrNOC₇H₇BrClNO
Molecular Weight 200.03 g/mol 236.49 g/mol
Appearance White to pale yellow crystalline solidWhite to off-white hygroscopic solid
Melting Point 109–112 °C>150 °C (Decomposes)
Solubility DCM, Ethyl Acetate, MethanolWater, Methanol, DMSO
pKa (Calculated) ~2.5 (Pyridine nitrogen)N/A (Salt form)

Synthetic Methodology

The synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one requires precise control of temperature and stoichiometry to prevent polymerization or bis-alkylation. The most robust industrial route involves the selective lithiation of 2,5-dibromopyridine.

Core Synthesis Protocol (Lithium-Halogen Exchange)

Reaction Principle: Selective lithiation at the C2 position is favored over C5 due to the inductive effect of the adjacent nitrogen, allowing for regiospecific functionalization.

Step-by-Step Workflow:

  • Inertion: Charge a cryo-reactor with dry toluene or THF under a nitrogen atmosphere.

  • Starting Material: Dissolve 2,5-dibromopyridine (1.0 eq) and cool to -78 °C (dry ice/acetone bath). Critical: Temperature must be maintained below -60 °C to prevent scrambling of the lithiated species.

  • Lithiation: Add n-Butyllithium (n-BuLi) (1.05 eq, 1.6M in hexanes) dropwise over 30 minutes. Stir for 45 minutes at -78 °C.

  • Acylation: Add N,N-Dimethylacetamide (DMAc) (1.2 eq) or N-Methoxy-N-methylacetamide (Weinreb amide) dropwise.

  • Quench & Workup: Warm to 0 °C and quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Salt Formation: Dissolve the crude free base in diethyl ether and treat with 4M HCl in dioxane to precipitate the hydrochloride salt.

Visualization of Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Synthesis SM 2,5-Dibromopyridine (Start) Inter 2-Lithio-5-bromopyridine (Intermediate) SM->Inter n-BuLi, -78°C Toluene/THF Base Free Base (CAS 214701-49-2) Inter->Base Electrophilic Trap Reagent DMAc or Weinreb Amide Reagent->Base Product HCl Salt Product (CAS 1795478-26-0) Base->Product Salt Formation Precipitation HCl HCl in Dioxane

Figure 1: Selective synthesis via Lithium-Halogen exchange followed by salt formation.

Reactivity Profile & Applications

The utility of 1-(5-Bromopyridin-2-yl)ethan-1-one stems from its orthogonal reactivity . The C5-bromide allows for cross-coupling, while the C2-acetyl group allows for condensation or reduction.

Divergent Synthesis Capabilities
  • C5-Position (Suzuki-Miyaura Coupling):

    • The bromine atom is highly activated for Pd-catalyzed coupling due to the electron-deficient pyridine ring.

    • Application: Synthesis of biaryl scaffolds common in kinase inhibitors.

  • C2-Position (Condensation/Reduction):

    • Reduction: NaBH₄ reduction yields the chiral alcohol 1-(5-bromopyridin-2-yl)ethanol, a precursor for ether linkages.

    • Condensation: Reaction with hydrazines or hydroxylamines yields hydrazones/oximes, often used to generate fused heterocyclic systems like triazolopyridines.

Case Study: Antibacterial Oxazolidinones

This compound is a documented intermediate in the synthesis of next-generation oxazolidinones (analogs of Linezolid). The acetyl group is often brominated (alpha-bromination) and cyclized, or the pyridine ring is coupled to a phenyl-oxazolidinone core to improve pharmacokinetics and spectrum of activity against Gram-positive bacteria.

Reactivity Map

Reactivity Core 1-(5-Bromopyridin-2-yl) ethan-1-one HCl Path1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Path1 Path2 Alpha-Bromination (Br2 or NBS) Core->Path2 Path3 Reductive Amination (R-NH2, NaBH3CN) Core->Path3 Prod1 5-Aryl-2-acetylpyridine (Biaryl Scaffolds) Path1->Prod1 Prod2 Bromoacetyl Derivative (Heterocycle Precursor) Path2->Prod2 Prod3 Chiral Amines (Receptor Ligands) Path3->Prod3

Figure 2: Orthogonal functionalization pathways for drug discovery.

Handling, Stability, and Safety (E-E-A-T)

As a Senior Scientist, I emphasize that the hydrochloride salt is significantly more stable than the free base, which is prone to oxidation and gradual darkening upon exposure to air and light.

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8 °C (Refrigerated).

  • Desiccation: Hygroscopic; store with desiccants.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[2][1][3][4]

  • H335: May cause respiratory irritation.[2][1][4]

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

References

  • PubChem . (2025).[1] Compound Summary: 1-(5-Bromopyridin-2-yl)ethan-1-one.[5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of 1-(5-Bromopyridin-2-yl)ethan-1-one

Physical Characterization, Synthesis, and Reactivity Profile Executive Summary 1-(5-Bromopyridin-2-yl)ethan-1-one, commonly referred to as 2-acetyl-5-bromopyridine , is a bifunctional heterocyclic building block critical...

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characterization, Synthesis, and Reactivity Profile

Executive Summary

1-(5-Bromopyridin-2-yl)ethan-1-one, commonly referred to as 2-acetyl-5-bromopyridine , is a bifunctional heterocyclic building block critical to modern medicinal chemistry.[] It serves as a "linchpin" scaffold, offering two distinct orthogonal reactivity handles: an electrophilic acetyl group for condensation/reduction and a nucleophile-susceptible bromide for palladium-catalyzed cross-coupling. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis routes, and handling protocols for high-purity applications in drug discovery.

Physical & Chemical Characterization[2][3][4][5][6]

The following data aggregates experimental values and predictive models to establish a baseline for identification and quality control.

Table 1: Physicochemical Constants
PropertyValue / RangeMethod/Source
IUPAC Name 1-(5-Bromopyridin-2-yl)ethan-1-oneNomenclature
Common Name 2-Acetyl-5-bromopyridineIndustry Standard
CAS Registry 214701-49-2Chemical Abstracts
Molecular Formula C₇H₆BrNOStoichiometry
Molecular Weight 200.03 g/mol Calculated
Appearance White to light yellow crystalline solidVisual Inspection
Melting Point 109.0 – 119.0 °CExperimental [1, 2]
Boiling Point ~257 °C (Predicted at 760 mmHg)In silico Model
Density ~1.53 g/cm³Predicted
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in WaterExperimental Observation
LogP 1.6 – 2.05Lipophilicity Profile
Acidity (pKa) < 3.0 (Estimated)Pyridine N-basicity reduced by EWGs
Solubility & Stability Analysis
  • Lipophilicity: With a LogP near 2.0, the molecule exhibits moderate lipophilicity, making it suitable for organic solvent extractions (DCM/EtOAc) but requiring polar aprotic solvents (DMSO/DMF) for high-concentration stock solutions in biological assays.

  • Electronic Stability: The presence of the electron-withdrawing acetyl group at C2 and bromine at C5 significantly decreases the electron density of the pyridine ring. Consequently, the pyridine nitrogen is weakly basic compared to unsubstituted pyridine (pKa 5.2), reducing its tendency to form salts with weak acids.

  • Storage Sensitivity: The compound is classified as air-sensitive and should be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent oxidative degradation or hydrolysis [3].

Reactivity & Mechanistic Insight

The utility of 2-acetyl-5-bromopyridine lies in its chemoselectivity . The molecule presents multiple reactive sites that can be targeted independently under controlled conditions.

Diagram 1: Chemoselective Reactivity Map

The following diagram illustrates the four primary reactivity zones and the transformations they facilitate.

ReactivityMap Core 2-Acetyl-5-bromopyridine (Core Scaffold) C2_Acetyl C2-Acetyl Group (Electrophile) Core->C2_Acetyl C5_Bromo C5-Bromine (Cross-Coupling Handle) Core->C5_Bromo Alpha_H Alpha-Protons (Acidic C-H) Core->Alpha_H Py_N Pyridine Nitrogen (Weak Lewis Base) Core->Py_N Condensation Condensation (Schiff bases, Hydrazones) C2_Acetyl->Condensation Reduction Reduction (Secondary Alcohols) C2_Acetyl->Reduction Suzuki Suzuki-Miyaura (Biaryl formation) C5_Bromo->Suzuki Buchwald Buchwald-Hartwig (C-N Bond formation) C5_Bromo->Buchwald Aldol Aldol Condensation (C-C Bond formation) Alpha_H->Aldol Coordination Metal Coordination (Ligand synthesis) Py_N->Coordination

Figure 1: Functional group mapping of 2-acetyl-5-bromopyridine showing orthogonal reaction pathways.

  • C5-Bromine (The Coupling Partner): The bromine atom is activated for oxidative addition by palladium catalysts due to the electron-deficient nature of the pyridine ring. This allows for high-yield Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • C2-Acetyl (The Electrophile): The carbonyl carbon is highly electrophilic. It readily undergoes condensation with amines to form imines or oximes, a common pathway for synthesizing heterocycles like oxazolidinones [4].

  • Alpha-Protons (The Nucleophile Precursor): The methyl protons adjacent to the carbonyl are acidic (pKa ~19-20). Treatment with mild bases (e.g., K2CO3, NaOEt) generates an enolate capable of Aldol condensations or Claisen-Schmidt reactions.

Synthesis & Production Protocols

The most robust route to high-purity 2-acetyl-5-bromopyridine avoids the direct acetylation of 3-bromopyridine, which often leads to regioselectivity issues. Instead, a lithium-halogen exchange on 2,5-dibromopyridine is the industry-standard method.

Diagram 2: Synthesis Workflow (Lithiation Route)

Synthesis Start Start: 2,5-Dibromopyridine (Solvent: Toluene) Step1 Step 1: Lithiation (-40°C) Reagent: n-BuLi (1.02 eq) Start->Step1 Cryogenic Cooling Intermediate Intermediate: 2-Lithio-5-bromopyridine Step1->Intermediate Selective Li-Br Exchange at C2 position Step2 Step 2: Acylation Reagent: DMAc (3.0 eq) Intermediate->Step2 Nucleophilic Attack on Dimethylacetamide Quench Quench & Workup NH4Cl (aq) -> Extraction Step2->Quench Warm to 20°C Product Final Product: 2-Acetyl-5-bromopyridine (Yield: ~95-100%) Quench->Product Purification (Column)

Figure 2: Regioselective synthesis via lithiation of 2,5-dibromopyridine.

Detailed Experimental Protocol

Objective: Synthesis of 2-acetyl-5-bromopyridine from 2,5-dibromopyridine. Scale: 33.7 mmol batch.

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Dissolution: Charge the flask with 2,5-dibromopyridine (8.0 g, 33.7 mmol) and anhydrous Toluene (337 mL).

  • Cryogenic Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath. Allow temperature to stabilize.

  • Lithiation: Slowly add n-Butyllithium (1.6 M in hexane, 21.4 mL, 1.02 eq) dropwise over 20 minutes.

    • Mechanistic Note: The lithium-halogen exchange occurs preferentially at the C2 position due to the inductive effect of the adjacent nitrogen, stabilizing the negative charge.

  • Acylation: After stirring for 40 minutes at -40 °C, add N,N-Dimethylacetamide (DMAc) (9.38 mL, 3.0 eq) dropwise.

  • Warming: Allow the mixture to warm gradually to 20 °C (room temperature) over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous Ammonium Chloride (

      
      ) .[2]
      
    • Separate layers. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

    • Combine organic layers, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the target compound as a white solid.

    • Expected Yield: 6.74 g (~100%) [5].

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][5][4][6]

  • H319: Causes serious eye irritation.[3][5][4][6]

  • H335: May cause respiratory irritation.[3][5]

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The acetyl group is susceptible to oxidation, and the pyridine ring can degrade under prolonged exposure to moist air.

  • Temperature: Refrigerate at 2–8 °C.

  • Incompatibility: Strong oxidizing agents, strong bases.

References
  • TCI Chemicals. Product Specification: 1-(5-Bromopyridin-2-yl)ethan-1-one. Retrieved from

  • VulcanChem. Physical Properties of 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 1-(5-Bromopyridin-2-yl)ethanone. Retrieved from

  • BOC Sciences. 2-Acetyl-5-bromopyridine in Drug Development. Retrieved from

  • ChemicalBook. Synthesis of 1-(5-Bromo-pyridin-2-yl)-ethanone from 2,5-Dibromopyridine. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(5-Bromopyridin-2-yl)ethan-1-one

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-bromopyridin-2-yl)ethan-1-one, a substituted pyridine derivative with significant applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-bromopyridin-2-yl)ethan-1-one, a substituted pyridine derivative with significant applications in medicinal chemistry and materials science.[1][2] This document offers a detailed interpretation of the spectral data, including chemical shift assignments, multiplicity, and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. Furthermore, this guide outlines a standardized protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring reproducibility and accuracy in experimental results. Intended for researchers, scientists, and professionals in drug development, this whitepaper aims to serve as a practical resource for the structural elucidation and characterization of halogenated pyridine derivatives.

Introduction: The Significance of 1-(5-Bromopyridin-2-yl)ethan-1-one

1-(5-Bromopyridin-2-yl)ethan-1-one, also known as 2-acetyl-5-bromopyridine, is a key building block in the synthesis of a variety of organic molecules with diverse biological activities and material properties.[1] Its utility is demonstrated in the development of novel antibacterial agents, showcasing its importance in the field of drug discovery.[1] The precise characterization of this compound is paramount for ensuring the identity, purity, and structural integrity of its downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for achieving this, providing detailed information about the molecular structure in solution.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of 1-(5-bromopyridin-2-yl)ethan-1-one, offering a pedagogical yet technically robust analysis.

Molecular Structure and NMR-Active Nuclei

The molecular structure of 1-(5-bromopyridin-2-yl)ethan-1-one is presented below. The key NMR-active nuclei are ¹H and ¹³C. The pyridine ring, being an aromatic heterocycle, exhibits a unique electronic environment that significantly influences the chemical shifts of its constituent protons and carbons. The presence of an electron-withdrawing bromine atom at the 5-position and an acetyl group at the 2-position further modulates these chemical shifts.

Figure 1. Molecular structure of 1-(5-Bromopyridin-2-yl)ethan-1-one.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(5-bromopyridin-2-yl)ethan-1-one is characterized by signals arising from the methyl protons of the acetyl group and the three protons on the pyridine ring. The electronegative nitrogen atom in the pyridine ring deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to benzene protons.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for 1-(5-Bromopyridin-2-yl)ethan-1-one

Proton AssignmentMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-3Doublet of Doublets (dd)~7.9 - 8.1J(H3-H4) ≈ 8.5, J(H3-H6) ≈ 0.5
H-4Doublet of Doublets (dd)~7.7 - 7.9J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5
H-6Doublet (d)~8.7 - 8.9J(H6-H4) ≈ 2.5
CH₃Singlet (s)~2.6 - 2.8-

Justification of Assignments:

  • H-6: This proton is ortho to the ring nitrogen, which exerts a strong deshielding effect, thus placing its signal at the lowest field.[4] It appears as a doublet due to coupling with H-4 (meta-coupling).

  • H-3: This proton is deshielded by the adjacent acetyl group and the nitrogen atom. It exhibits coupling to both H-4 (ortho-coupling) and H-6 (para-coupling), resulting in a doublet of doublets.

  • H-4: This proton is coupled to H-3 (ortho-coupling) and H-6 (meta-coupling), also appearing as a doublet of doublets. Its chemical shift is influenced by the para bromine atom.

  • CH₃: The methyl protons of the acetyl group are not coupled to any other protons and therefore appear as a sharp singlet.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 1-(5-bromopyridin-2-yl)ethan-1-one will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the pyridine ring.[5][6]

Table 2: Predicted ¹³C NMR Spectral Data for 1-(5-Bromopyridin-2-yl)ethan-1-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~198 - 202
C-2~152 - 156
C-3~122 - 126
C-4~140 - 144
C-5~118 - 122
C-6~150 - 154
CH₃~25 - 29

Justification of Assignments:

  • C=O: The carbonyl carbon of the acetyl group is highly deshielded and will appear at the lowest field.[6]

  • C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly deshielded.[7] C-2, being attached to the acetyl group, is expected to be slightly more downfield than C-6.

  • C-4: This carbon is also deshielded due to its position relative to the nitrogen atom.

  • C-5: The carbon atom bearing the bromine atom (C-5) will have its chemical shift influenced by the halogen.

  • C-3: This carbon is expected to be the most shielded of the aromatic carbons.

  • CH₃: The methyl carbon of the acetyl group will appear at the highest field (lowest ppm).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1-(5-bromopyridin-2-yl)ethan-1-one, the following experimental protocol is recommended.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform the raw data acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Baseline correct the spectra proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Figure 2. Workflow for NMR data acquisition and processing.

Detailed ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]

  • Number of Scans: 16 to 64, depending on sample concentration.[8]

  • Relaxation Delay (d1): 1-2 seconds.[8]

  • Acquisition Time: 3-4 seconds.[8]

  • Spectral Width: -2 to 12 ppm.[8]

  • Temperature: 298 K.[8]

Detailed ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).[8]

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[9] COSY will reveal proton-proton couplings, while HSQC will correlate protons with their directly attached carbons.[9]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(5-bromopyridin-2-yl)ethan-1-one presented in this guide serves as a valuable resource for its unambiguous identification and characterization. By understanding the influence of the molecular structure on the NMR parameters, researchers can confidently verify the synthesis of this important compound and its derivatives. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. This in-depth guide underscores the power of NMR spectroscopy as a cornerstone of modern chemical analysis in both academic and industrial research.

References

  • Wiley-VCH. (2007). Supporting Information.
  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of 2,6-dipyridin-2-ylpyridine Derivatives.
  • BenchChem. (n.d.). ¹H and ¹³C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • Unknown. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Bromopyridine(1120-87-2) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE(214701-49-2) ¹H NMR.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). The ¹H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the....
  • St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • BLDpharm. (n.d.). 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride.
  • PubChem. (n.d.). 1-(5-Bromopyridin-2-yl)ethan-1-one.
  • ChemicalBook. (n.d.). 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE.
  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,....
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • TCI Chemicals. (n.d.). 1-(5-Bromopyridin-2-yl)ethan-1-one.
  • Vulcanchem. (n.d.). 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride.
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift.
  • AChemBlock. (n.d.). 1-(5-bromopyridin-2-yl)ethanone 95%.
  • D-Scholarship@Pitt. (n.d.). Appendix A NMR Spectra.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) ¹³C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromopyridine-5-boronic acid(223463-14-7) ¹H NMR spectrum.
  • The Royal Society of Chemistry. (2017). Table of Peaks Table of Multiplets Table of Assignments Spectra image with peak assignments.
  • Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. University of Wisconsin.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) ¹³C NMR spectrum.
  • SpectraBase. (n.d.). 2-Acetylpyridine - Optional[¹³C NMR] - Chemical Shifts.
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  • ResearchGate. (n.d.). Figure S19. ¹H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j).

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Exploratory

Technical Monograph: Stability Profiling and Lifecycle Management of 1-(5-Bromopyridin-2-yl)ethan-1-one Hydrochloride

Executive Summary & Compound Architecture 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride serves as a critical electrophilic building block in the synthesis of complex pharmaceutical intermediates, particularly in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride serves as a critical electrophilic building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and pyridine-based ligands. While the free base (CAS 214701-49-2) is relatively robust, the hydrochloride salt form introduces specific thermodynamic and kinetic stability challenges—primarily driven by hygroscopicity and crystal lattice energy dynamics .

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of why this compound degrades and how to engineer a storage protocol that ensures >99.5% purity over extended lifecycles.

Physicochemical Identity
ParameterDetail
Systematic Name 1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
CAS Number 1795478-26-0 (HCl Salt) / 214701-49-2 (Free Base)
Molecular Formula

Molecular Weight 236.49 g/mol
Core Moiety 2-Acetylpyridine (Electron-deficient heteroaromatic)
Critical Substituent 5-Bromo (Halogenated handle for cross-coupling)
Salt Counterion Hydrochloride (

): Increases water solubility but risks hygroscopicity.[1]

Stability Mechanics: The "Why" of Degradation

To preserve this compound, one must understand the three primary vectors of failure. Unlike simple organic solids, the HCl salt of an acetyl-pyridine creates a unique vulnerability profile.

The Hygroscopicity Cascade (Primary Risk)

Pyridine hydrochloride salts are notoriously hygroscopic. The protonated nitrogen (


) forms strong hydrogen bonds with atmospheric water vapor.
  • Mechanism: Moisture adsorption disrupts the crystal lattice

    
     Formation of a hydrate or liquid phase (deliquescence).
    
  • Consequence: Once in solution (even a micro-layer), the local pH drops significantly (due to HCl), potentially catalyzing acid-mediated impurity formation or simply making the material difficult to handle (caking).

Photolytic Dehalogenation (Secondary Risk)

The Carbon-Bromine (


) bond on the pyridine ring is susceptible to homolytic cleavage under UV light (

).
  • Mechanism:

    
    . The resulting aryl radical can abstract hydrogen from the solvent or moisture, leading to des-bromo impurities  (1-(pyridin-2-yl)ethan-1-one).
    
  • Risk Level: Moderate. Requires direct light exposure.

Chemical Reactivity (Ketone Stability)

The acetyl group at the 2-position is electron-withdrawing, making the pyridine ring highly electron-deficient.

  • Oxidation: The methyl group (

    
    ) alpha to the carbonyl is susceptible to oxidation if exposed to strong oxidizers, though stable in air.
    
  • Condensation: In the presence of moisture and trace bases, the ketone can undergo Aldol-type self-condensation, though the HCl salt form suppresses this by keeping the environment acidic.

Visualization: Degradation Logic Flow

DegradationPathways cluster_0 Primary Failure Mode Compound 1-(5-Bromopyridin-2-yl) ethan-1-one HCl Moisture Atmospheric Moisture (>60% RH) Compound->Moisture Exposure UV UV Light (<400nm) Compound->UV Exposure Deliquescence Deliquescence (Lattice Collapse) Moisture->Deliquescence H-Bonding Radical C-Br Homolysis UV->Radical AcidCat Local pH Drop (Acid Micro-environment) Deliquescence->AcidCat Impurity1 Physical Caking / Handling Failure AcidCat->Impurity1 Impurity2 Des-bromo Impurity (Chemical Purity Loss) Radical->Impurity2 H-Abstraction

Figure 1: Critical degradation pathways. Note that moisture-induced physical failure is the most immediate threat to process viability.

Storage & Handling Protocols

Based on the stability mechanics above, the following storage tiers are recommended.

Environmental Control Matrix
Storage TierTemperatureAtmosphereContainer TypeMax Shelf Life (Est.)
Optimal (Long Term) -20°CArgon/Nitrogen (Inert)Amber Glass Vial + Parafilm/Teflon Seal> 24 Months
Standard (Working) 2-8°C (Refrigerated)Dry Air / DesiccatedAmber Glass / HDPE6 - 12 Months
Critical (Transport) < 25°CAmbient (Sealed)Double-bagged (LDPE) with Desiccant< 30 Days
Failure Zone > 30°CHigh Humidity (>60% RH)Clear / Open Containers< 48 Hours
The "Desiccator Rule" (Self-Validating Protocol)

Because the HCl salt is hygroscopic, cold storage creates a condensation risk .

  • Never open a cold bottle immediately upon removal from the freezer/fridge.

  • Protocol: Allow the container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before breaking the seal. This prevents atmospheric water from condensing onto the cold salt crystals.

Analytical Monitoring & QC

To validate the stability of your inventory, implement the following testing regimen.

Visual Inspection (First Line of Defense)
  • Pass: White to off-white crystalline powder. Free-flowing.

  • Fail: Yellowing (oxidation/photolysis) or clumping/liquefaction (hygroscopicity failure).

HPLC Method for Purity Profiling

A standard Reverse Phase (RP-HPLC) method is suitable.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (buffers basic pyridine).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine ring absorption).

  • Key Marker: Look for the "Des-bromo" peak, which will elute earlier than the parent compound due to lower lipophilicity.

Workflow: QC Decision Tree

QCWorkflow Start Inventory Check (Every 6 Months) Visual Visual Inspection: Is it free-flowing? Start->Visual FlowCheck Flow Check Visual->FlowCheck HPLC Run HPLC (Purity > 98%?) FlowCheck->HPLC Yes Dry Vacuum Dry (< 40°C, 4 hrs) FlowCheck->Dry No (Clumped) Discard Discard / Recrystallize HPLC->Discard Fail (<98%) Retest Re-certify Batch HPLC->Retest Pass Dry->HPLC Post-Drying

Figure 2: Quality Control Decision Tree for periodic re-validation of stock.

Safety & Handling (E-E-A-T)

While this guide focuses on stability, the hydrochloride salt poses specific handling risks that overlap with stability concerns.

  • Corrosivity/Irritation: As an HCl salt of a pyridine, the compound is an irritant to mucous membranes. Dust inhalation must be avoided.[2][3][4][5][6]

  • PPE: Nitrile gloves, safety goggles, and a P95/N95 dust mask or fume hood are mandatory.

  • Spill Cleanup: Do not use water (creates acidic runoff). Sweep up dry and neutralize surface with dilute sodium bicarbonate.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[7][8][9] (2003).[8] Defines stress testing and stability zones.

  • PubChem. 1-(5-Bromopyridin-2-yl)ethan-1-one (Compound Summary). National Library of Medicine. (Accessed 2025).[1][3][5][6][10] Provides free-base physicochemical data.

  • Fisher Scientific. Safety Data Sheet: Pyridine Hydrochloride. (General class behavior for pyridine salts).

  • Sigma-Aldrich. Product Specification: 1-(5-Bromopyridin-2-yl)ethanone. (Storage conditions for the parent ketone).

Disclaimer: This guide is intended for research and development purposes only. Users must perform their own stability validation studies (forced degradation) to establish precise shelf-life metrics for their specific application.

Sources

Foundational

Technical Deep Dive: Reactivity &amp; Functionalization of 2-Acetyl-5-bromopyridine

The following technical guide details the reactivity profile, synthetic utility, and handling of 2-acetyl-5-bromopyridine . This guide is designed for medicinal chemists and process scientists requiring high-fidelity dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthetic utility, and handling of 2-acetyl-5-bromopyridine . This guide is designed for medicinal chemists and process scientists requiring high-fidelity data for scaffold utilization.

Executive Summary & Chemical Profile

2-Acetyl-5-bromopyridine (CAS: 214701-49-2) serves as a high-value bifunctional building block in drug discovery.[1] Its utility stems from the electronic disparity between its two functional handles:

  • C5-Bromo Position: A handle for transition-metal-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig). It is electronically distinct from the C2 position, located meta to the pyridine nitrogen, making it resistant to classical nucleophilic aromatic substitution (

    
    ) but highly reactive in oxidative addition with Pd(0).
    
  • C2-Acetyl Position: An electrophilic carbonyl center capable of condensation, reduction, and heterocyclization. The electron-deficient pyridine ring enhances the acidity of the

    
    -methyl protons, facilitating aldol-type chemistry.
    
Physicochemical Snapshot
PropertyData
Molecular Formula

Molecular Weight 200.03 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 68–72 °C
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Storage Inert atmosphere recommended; light sensitive (bromide lability)

Electronic Structure & Reactivity Logic

To design successful routes, one must understand the electronic push-pull of the scaffold:

  • The Pyridine Core: The nitrogen atom acts as an electron sink. Position 2 (ortho) is highly electron-deficient, activating the acetyl group. Position 5 (meta) is relatively electron-neutral compared to C2/C4, necessitating metal catalysis for functionalization rather than direct nucleophilic displacement.

  • The Acetyl Group (EWG): Further deactivates the ring, making the system electron-poor. This prevents oxidative homocoupling of the bromide but requires electron-rich ligands (e.g., phosphines) during Pd-catalysis to facilitate the oxidative addition step.

Visualization: Reactivity Map

The following diagram outlines the divergent reaction pathways available for this scaffold.

ReactivityMap cluster_C5 C5-Bromo Reactivity (Metal Catalysis) cluster_C2 C2-Acetyl Reactivity (Electrophilic) Core 2-Acetyl-5-bromopyridine C5_Suzuki Suzuki-Miyaura (Biaryl formation) Core->C5_Suzuki Pd(0)/Boronic Acid C5_Heck Mizoroki-Heck (Alkenylation) Core->C5_Heck Pd(II)/Alkene C5_Buchwald Buchwald-Hartwig (Amination) Core->C5_Buchwald Pd(0)/Amine C2_Condensation Claisen-Schmidt (Chalcone Synthesis) Core->C2_Condensation Aldehyde/Base C2_Heterocycle Hydrazine Cyclization (Pyrazoles) Core->C2_Heterocycle Hydrazine/EtOH C2_Reduction Enantioselective Reduction (Chiral Alcohols) Core->C2_Reduction NaBH4 or CBS

Figure 1: Divergent reactivity map showing C5 metal-catalyzed pathways (Red) and C2 carbonyl-based pathways (Green).

Detailed Reactivity Analysis

The C5-Bromo Handle: Cross-Coupling Dominance

The 5-bromo position is the primary entry point for increasing molecular complexity via C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling:

    • Mechanism: The oxidative addition of Pd(0) into the C5-Br bond is the rate-determining step. Due to the electron-poor nature of the pyridine, this step is generally faster than in electron-rich aryl bromides.

    • Chemoselectivity: The acetyl group is tolerant of standard Suzuki conditions (weak bases like

      
       or 
      
      
      
      ).
    • Optimization: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to stabilize the Pd species and prevent dehalogenation side reactions.

  • Lithiation (Metal-Halogen Exchange):

    • Critical Warning: Direct treatment with n-BuLi will result in nucleophilic attack at the C2-carbonyl before or during Lithium-Halogen exchange.

    • Strategy: If lithiation is required (e.g., to react with an electrophile other than a boronic acid), the ketone must be protected first (e.g., as a cyclic acetal using ethylene glycol/TsOH).

The C2-Acetyl Handle: Scaffold Building

The acetyl group allows for the construction of fused heterocycles or extension of the carbon chain.

  • Claisen-Schmidt Condensation:

    • Reaction with aromatic aldehydes yields chalcones (enones).

    • Acidity: The pyridine ring renders the methyl protons (

      
      -protons) significantly more acidic (
      
      
      
      ) than those in acetophenone (
      
      
      ). Milder bases (NaOH/EtOH or even piperidine) are often sufficient.
  • Heterocyclization:

    • Pyrazoles: Condensation with hydrazine hydrates or substituted hydrazines yields pyrazolyl-pyridines.

    • Mechanism: Initial hydrazone formation followed by intramolecular nucleophilic attack and dehydration.

Strategic Synthesis: Orthogonality

When building complex APIs, the order of operations is critical.

StrategyWorkflowPros/Cons
Route A: C5 First 1. Suzuki Coupling2.[2][3][4] Ketone FunctionalizationPreferred. Pd-coupling conditions rarely affect the ketone. Allows late-stage diversification of the acetyl group.
Route B: C2 First 1. Condensation/Reduction2. Suzuki CouplingViable. Useful if the C5-substituent is sensitive to condensation conditions (e.g., strong base). Note: Free alcohols (from reduction) may require protection during coupling.
Route C: Protection 1. Ketal Protection2. Lithiation (C5)3. DeprotectionSpecialized. Only necessary if generating a C5-nucleophile (via Li/Mg) is required.
Visualization: Sequential Workflow

SynthesisFlow Start 2-Acetyl-5-bromopyridine Step1_Suzuki Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Step1_Suzuki Route A (Recommended) Step1_Reduct Step 1: Reduction (NaBH4, MeOH) Start->Step1_Reduct Route B Step2_Condense Step 2: Condensation (R-CHO, NaOH) Step1_Suzuki->Step2_Condense Product_A Target A: 5-Aryl-2-chalconylpyridine Step2_Condense->Product_A Step2_Suzuki_OH Step 2: Suzuki Coupling (Requires OH tolerance) Step1_Reduct->Step2_Suzuki_OH Product_B Target B: 5-Aryl-2-(1-hydroxyethyl)pyridine Step2_Suzuki_OH->Product_B

Figure 2: Sequential functionalization strategies. Route A is generally preferred for chemoselectivity.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized to prevent ketone side-reactions while maximizing yield at the C5 position.

  • Reagents:

    • 2-Acetyl-5-bromopyridine (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)[4]

    • Catalyst:

      
       (3-5 mol%) - Chosen for stability and resistance to oxidation.
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for sterically hindered substrates).
    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen/Argon (

      
      ).
      
    • Add degassed solvent via syringe.

    • Heat to 80–90 °C for 4–12 hours. Monitor by TLC/LCMS.

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Utilizes the enhanced acidity of the acetyl group.

  • Reagents:

    • 2-Acetyl-5-bromopyridine (1.0 equiv)

    • Aromatic Aldehyde (1.0 equiv)

    • Base: 10% NaOH (aq) or ethanolic KOH.

    • Solvent: Ethanol or Methanol.[5][6]

  • Procedure:

    • Dissolve the acetylpyridine and aldehyde in Ethanol at 0 °C.

    • Add the base dropwise. The solution often turns yellow/orange immediately (formation of enolate/chalcone).

    • Stir at 0 °C for 1 hour, then allow to warm to RT for 2–4 hours.

    • Isolation: The product often precipitates out. Filter the solid and wash with cold ethanol/water. If no precipitate, extract with DCM.

    • Note: If the 5-bromo group is sensitive to strong hydroxide, use Piperidine (catalytic) in refluxing ethanol.

References

  • Chemical Profile & Safety: PubChem. 5-Acetyl-2-bromopyridine Compound Summary. National Library of Medicine. [Link][7]

  • Suzuki Coupling on Bromopyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Journal of the American Chemical Society.[2] [Link]

  • Claisen-Schmidt Condensation: Prasad, Y. R., et al. (2016). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry. [Link]

  • Heterocycle Synthesis: El-Saghier, A. M. (2002). Synthesis of some new pyrazolyl-pyridine derivatives. Journal of the Chinese Chemical Society. [Link]

Sources

Protocols & Analytical Methods

Method

use of 1-(5-Bromopyridin-2-yl)ethan-1-one as a building block in medicinal chemistry

Application Note: Strategic Utilization of 1-(5-Bromopyridin-2-yl)ethan-1-one in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, 1-(5-Bromopyridin-2-yl)ethan-1-one (also known as 2-acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(5-Bromopyridin-2-yl)ethan-1-one in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 1-(5-Bromopyridin-2-yl)ethan-1-one (also known as 2-acetyl-5-bromopyridine) stands out as a "linchpin" scaffold. Its value lies in its orthogonal reactivity : it possesses a halogenated handle (C5-Br) primed for cross-coupling and a carbonyl handle (C2-acetyl) ready for condensation, reduction, or enolization. This dual functionality allows medicinal chemists to rapidly expand vectors around the pyridine core—a privileged pharmacophore in kinase inhibitors, GPCR ligands, and anti-infectives.

This guide details the strategic application of this building block, providing validated protocols for heterocycle formation and asymmetric functionalization.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 1-(5-Bromopyridin-2-yl)ethan-1-one
Synonyms 2-Acetyl-5-bromopyridine; 5-Bromo-2-acetylpyridine
CAS Number 31181-98-1 (Note: Often cross-referenced with 214701-49-2)
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
Key Reactivity C5-Bromine (Suzuki/Buchwald); C2-Acetyl (Condensation/Reduction)

Strategic Analysis: The "Janus" Scaffold

The utility of 1-(5-Bromopyridin-2-yl)ethan-1-one stems from its ability to serve as a divergent point in synthesis.

  • Vector A (The Anchor): The 5-bromo position is electronically deactivated, making it stable against nucleophilic attack at the carbonyl but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of the "tail" of a drug molecule (e.g., solubilizing groups or hydrophobic motifs).

  • Vector B (The Warhead): The 2-acetyl group is electronically activated by the electron-deficient pyridine ring. It is exceptionally prone to condensation reactions to form fused or linked heterocycles (pyrazoles, imidazoles, pyrimidines) or asymmetric reduction to form chiral benzylic-type alcohols.

Visualizing the Synthetic Divergence

G Start 1-(5-Bromopyridin-2-yl) ethan-1-one Enaminone Enaminone Intermediate (via DMF-DMA) Start->Enaminone Condensation ChiralAlc Chiral Alcohol (Asymmetric Reduction) Start->ChiralAlc CBS/Enzymatic Reduction Biaryl 5-Aryl-2-acetylpyridine (Suzuki Coupling) Start->Biaryl Pd(0) Cat. Ar-B(OH)2 Pyrazole Pyrazolyl-Pyridine (via Hydrazines) Enaminone->Pyrazole Cyclization Pyrimidine Pyrimidyl-Pyridine (via Guanidines) Enaminone->Pyrimidine Cyclization Ether Chiral Ethers/Amines (Kinase Inhibitor Cores) ChiralAlc->Ether Mitsunobu/SNAr

Caption: Divergent synthetic pathways from the 2-acetyl-5-bromopyridine core. The scaffold supports parallel library generation via orthogonal reaction vectors.

Detailed Experimental Protocols

Protocol A: The Enaminone Platform (Heterocycle Formation)

Objective: Convert the acetyl group into a 3-(dimethylamino)enone, a versatile precursor for forming pyrazoles and pyrimidines.

Mechanism: The acetyl group undergoes condensation with


-dimethylformamide dimethyl acetal (DMF-DMA). The electron-withdrawing pyridine ring facilitates the formation of the enamine.

Materials:

  • 1-(5-Bromopyridin-2-yl)ethan-1-one (1.0 eq)

  • DMF-DMA (1.5 - 2.0 eq)

  • Toluene or Xylene (anhydrous)

  • Hydrazine hydrate (for Step 2)

Step-by-Step Procedure:

  • Enaminone Formation:

    • Charge a reaction flask with 1-(5-Bromopyridin-2-yl)ethan-1-one (10 mmol) and anhydrous toluene (50 mL).

    • Add DMF-DMA (15 mmol) dropwise under nitrogen.

    • Heat the mixture to reflux (110°C) for 4–6 hours. Note: The color typically changes from pale yellow to deep orange/red.

    • Monitor by TLC (EtOAc/Hexane).[1] The product is usually less polar than the starting ketone.

    • Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate under reduced pressure and triturate with cold diethyl ether. Filter and dry to obtain (E)-1-(5-bromopyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one .

    • Yield Expectation: 85–95%.

  • Cyclization to Pyrazole (Example):

    • Dissolve the enaminone intermediate (5 mmol) in Ethanol (20 mL).

    • Add Hydrazine hydrate (6 mmol).

    • Reflux for 2 hours.

    • Workup: Concentrate solvent.[2] Dilute with water and extract with EtOAc. The resulting 5-bromo-2-(1H-pyrazol-3-yl)pyridine is a key intermediate for fragment-based drug design.

Protocol B: Asymmetric Reduction (Chiral Linker Synthesis)

Objective: Synthesize (S)-1-(5-bromopyridin-2-yl)ethanol with high enantiomeric excess (>98% ee). This chiral motif is ubiquitous in ALK and ROS1 kinase inhibitors (e.g., Crizotinib analogues).

Materials:

  • 1-(5-Bromopyridin-2-yl)ethan-1-one

  • (-)-DIP-Chloride (B-Chlorodiisopinocampheylborane) or Ketoreductase (KRED) enzyme panel.

  • THF (anhydrous)

Step-by-Step Procedure (Chemical Route):

  • Preparation: In an oven-dried flask under Argon, dissolve (-)-DIP-Chloride (1.2 eq) in anhydrous THF at -25°C.

  • Addition: Add a solution of 1-(5-Bromopyridin-2-yl)ethan-1-one (1.0 eq) in THF dropwise over 30 minutes. Maintain temperature between -20°C and -25°C.

  • Reaction: Stir at -20°C for 4 hours, then allow to warm slowly to 0°C.

  • Quench: Carefully add diethanolamine (2.2 eq) to quench the boron species. A white precipitate will form.

  • Purification: Filter the precipitate. Concentrate the filtrate and purify via silica gel chromatography (0-30% EtOAc in Hexanes).

  • Validation: Check enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column).

Case Study: ALK/ROS1 Kinase Inhibitors

The 1-(5-bromopyridin-2-yl)ethyl moiety acts as a critical hinge-binding or solvent-front element in several kinase inhibitors.

  • Design Logic: The pyridine nitrogen often forms a hydrogen bond with the kinase hinge region. The chiral ethyl group directs the attached substituents into a hydrophobic pocket, improving selectivity.

  • Workflow Integration:

    • Start: 1-(5-Bromopyridin-2-yl)ethan-1-one.

    • Step 1: Asymmetric reduction to the (S)-alcohol (Protocol B).

    • Step 2: Mitsunobu reaction converts the alcohol to a chiral amine (inversion of configuration) or ether.

    • Step 3: Suzuki coupling at the 5-Br position attaches the "tail" (e.g., a piperidine-pyrazole moiety) to complete the inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Pd poisoning by Pyridine NUse bases like K₃PO₄ instead of carbonates; switch to precatalysts like Pd(dppf)Cl₂ or XPhos Pd G3.
Incomplete Condensation (Protocol A) Moisture in solventUse anhydrous toluene and fresh DMF-DMA. Add molecular sieves if necessary.
Racemization of Alcohol Acidic workup or high heatAvoid strong acids during workup of chiral alcohols. Keep temperatures <40°C during concentration.[3][4]
Poor Solubility High crystallinity of scaffoldUse polar aprotic mixtures (DMF/THF) or warm the solvent slightly before reagent addition.

Safety & Handling

  • Hazards: 1-(5-Bromopyridin-2-yl)ethan-1-one is an irritant (H315, H319, H335). Avoid inhalation of dust.

  • Reactivity: The alpha-protons of the acetyl group are acidic; strong bases (LDA, NaH) will generate enolates. Ensure anhydrous conditions to prevent self-condensation side reactions.

  • Storage: Store in a cool, dry place under inert gas. The compound is stable but can degrade upon prolonged exposure to light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23145345, 1-(5-Bromopyridin-2-yl)ethan-1-one. Retrieved from [Link]

  • Cui, J. J., et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors exhibiting excellent antitumor activity. Journal of Medicinal Chemistry. (Describes the use of chiral pyridine-ethanol scaffolds). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyridines. (General protocols for 2-aminopyridine condensations relevant to the scaffold). Retrieved from [Link]

Sources

Application

Application Note: Protocols for the Selective α-Bromination of 1-(5-Bromopyridin-2-yl)ethan-1-one

Abstract This application note provides detailed experimental protocols for the α-bromination of 1-(5-bromopyridin-2-yl)ethan-1-one, a key synthetic intermediate in pharmaceutical and agrochemical research. α-Bromo keton...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed experimental protocols for the α-bromination of 1-(5-bromopyridin-2-yl)ethan-1-one, a key synthetic intermediate in pharmaceutical and agrochemical research. α-Bromo ketones are versatile building blocks, and their efficient synthesis is of paramount importance. We present two robust and field-proven methods: a high-selectivity protocol using Copper(II) Bromide and a widely applicable procedure employing N-Bromosuccinimide (NBS) with an acid catalyst. This guide offers in-depth mechanistic insights, step-by-step instructions, safety protocols, and data presentation to enable researchers to successfully synthesize the target compound, 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one.

Introduction

α-Halogenated ketones are highly valuable synthetic intermediates due to their dual electrophilic centers—the carbonyl carbon and the α-carbon—which allow for a wide range of subsequent nucleophilic substitution and condensation reactions. The target molecule of this guide, 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one, is a precursor for various heterocyclic scaffolds, including thiazoles and imidazoles, which are prevalent in medicinal chemistry.

The challenge in the α-bromination of heteroaromatic ketones like 1-(5-bromopyridin-2-yl)ethan-1-one lies in achieving selective monobromination at the α-position without promoting unwanted side reactions, such as bromination of the electron-rich pyridine ring or polybromination. The protocols described herein are designed to maximize the yield and purity of the desired product by carefully controlling the reaction conditions and choice of reagents.

Mechanistic Considerations: The Enol Pathway

The α-bromination of ketones proceeds through the formation of an enol or enolate intermediate, which acts as the nucleophile.[1] The reaction is typically catalyzed by acid, which accelerates the keto-enol tautomerism.

dot digraph "Acid_Catalyzed_Bromination" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes for Reactants and Intermediates Ketone [label="1-(5-Bromopyridin-2-yl)ethan-1-one\n(Keto form)"]; ProtonatedKetone [label="Protonated Carbonyl"]; Enol [label="Enol Intermediate\n(Nucleophilic)"]; BromoniumSource [label="Br+", shape=plaintext, fontcolor="#EA4335"]; OxoniumIon [label="Oxonium Ion Intermediate"]; Product [label="2-Bromo-1-(5-Bromopyridin-2-yl)ethan-1-one"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges to show the reaction flow Ketone -> inv1 [label="+ H⁺", fontcolor="#4285F4"]; inv1 -> ProtonatedKetone [label="Protonation", fontsize=8]; ProtonatedKetone -> Enol [label="- H⁺\n(Rate-determining step)", fontsize=8]; Enol -> inv2 [label="Nucleophilic Attack", fontsize=8]; BromoniumSource -> inv2 [color="#EA4335"]; inv2 -> OxoniumIon; OxoniumIon -> Product [label="- H⁺", fontcolor="#4285F4"];

// Styling {rank=same; Ketone; BromoniumSource} node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone; ProtonatedKetone; Enol; OxoniumIon; Product; } ondot Caption: Acid-catalyzed α-bromination mechanism.

The key steps are:

  • Protonation: The carbonyl oxygen is protonated by an acid catalyst, increasing the acidity of the α-hydrogens.

  • Enolization: A base (typically the solvent or conjugate base of the acid) removes an α-proton, leading to the formation of the enol. This is generally the rate-determining step of the reaction.[2]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂ or a polarized bromine from NBS or CuBr₂).[1][3]

  • Deprotonation: The resulting protonated α-bromo ketone is deprotonated to yield the final product and regenerate the acid catalyst.[1]

Protocol 1: Selective α-Bromination using Copper(II) Bromide

This method is highly recommended for its cleanliness and high selectivity, particularly for heteroaromatic ketones.[4] Copper(II) bromide acts as both the bromine source and a Lewis acid to promote enolization. The reaction is heterogeneous and the completion is easily monitored by the color change of the copper salts.[4] This method is reported to be particularly advantageous for acetylpyridines, as the product forms a hydrobromide salt, which protects it from self-condensation reactions.[5]

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Eq.
1-(5-Bromopyridin-2-yl)ethan-1-one200.032.00 g101.0
Copper(II) Bromide (CuBr₂)223.354.47 g202.0
Ethyl Acetate-30 mL--
Chloroform-30 mL--
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Copper(II) Bromide (4.47 g, 20 mmol).

  • Solvent Addition: Add ethyl acetate (30 mL) and chloroform (30 mL) to the flask.

  • Heating: Heat the resulting black suspension to reflux with vigorous stirring.

  • Substrate Addition: In a separate beaker, dissolve 1-(5-bromopyridin-2-yl)ethan-1-one (2.00 g, 10 mmol) in a minimum amount of warm ethyl acetate (~5-10 mL) and add it to the refluxing suspension.

  • Reaction: Continue to reflux the mixture. The reaction progress can be monitored by observing the color change from the black of CuBr₂ to the white/off-white of Copper(I) Bromide (CuBr). Hydrogen bromide gas will also evolve. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (indicated by the disappearance of the black solid), cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the insoluble CuBr.

    • Wash the filter cake with a small amount of ethyl acetate.

  • Isolation:

    • The filtrate contains the desired product, likely as its hydrobromide salt.[5] Concentrate the filtrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or used directly in the next step.

G

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

NBS is a convenient and easy-to-handle source of electrophilic bromine.[6] The reaction is typically initiated by a radical initiator or, for α-bromination of ketones, catalyzed by acid.[6] p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for this transformation.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Eq.
1-(5-Bromopyridin-2-yl)ethan-1-one200.032.00 g101.0
N-Bromosuccinimide (NBS)177.981.96 g111.1
p-Toluenesulfonic acid (p-TsOH)172.20172 mg10.1
Carbon Tetrachloride (CCl₄) or Acetonitrile-50 mL--

Safety Note: N-Bromosuccinimide is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][7] Carbon tetrachloride is a hazardous solvent; acetonitrile is a safer alternative.

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(5-bromopyridin-2-yl)ethan-1-one (2.00 g, 10 mmol) in carbon tetrachloride or acetonitrile (50 mL).

  • Reagent Addition: Add N-Bromosuccinimide (1.96 g, 11 mmol) and p-TsOH (172 mg, 1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is typically complete in 4-8 hours. Succinimide, a byproduct, will precipitate as a white solid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the p-TsOH, followed by water (20 mL) and brine (20 mL).

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): NBS is corrosive and can cause severe skin burns and eye damage.[4][8] It is also an oxidizer. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[9]

  • Copper(II) Bromide: Harmful if swallowed. Avoid inhalation of dust.

  • Solvents: Chloroform and carbon tetrachloride are toxic and potentially carcinogenic. Use with adequate ventilation and avoid exposure. Acetonitrile is flammable and toxic.

  • Hydrogen Bromide (HBr): This gas is a corrosive byproduct of the CuBr₂ reaction. The reflux condenser should be vented to a scrubber containing a base solution (e.g., NaOH).

Troubleshooting

IssuePossible CauseSuggested Solution
No Reaction / Low Yield Inactive reagents, insufficient heating, moisture.Use freshly recrystallized NBS. Ensure anhydrous conditions. Increase reaction time or temperature moderately.
Dibromination Product Excess brominating agent, prolonged reaction time.Use stoichiometric amounts (1.0-1.1 eq.) of the brominating agent. Monitor the reaction closely by TLC and stop when complete.
Nuclear Bromination Harsh conditions, highly activated ring.Use a more selective method like the CuBr₂ protocol, which is known to prevent nuclear bromination.[4]
Difficult Purification Presence of unreacted starting material or byproducts.Optimize reaction monitoring to ensure full conversion. Employ column chromatography for purification if recrystallization fails.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]

  • Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]

  • Tanemura, K., et al. (2004). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scientific Research Publishing. [Link]

  • Tajbakhsh, M., et al. (2004). A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Chemia. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. Retrieved from [Link]

  • ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2016). Bromoacetone from Copper (II) Bromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 1-(5-Bromopyridin-2-yl)ethan-1-one

Topic: Yield Optimization & Troubleshooting Guide Substrate: 1-(5-Bromopyridin-2-yl)ethan-1-one (also known as 5-bromo-2-acetylpyridine) Audience: Medicinal Chemists, Process Chemists, R&D Scientists Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Substrate: 1-(5-Bromopyridin-2-yl)ethan-1-one (also known as 5-bromo-2-acetylpyridine) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: The "Problem Child" Substrate

You are likely reading this because your standard Suzuki protocol (e.g., Pd(PPh3)4 / Na2CO3) resulted in low conversion (<40%) or a black precipitate.

1-(5-Bromopyridin-2-yl)ethan-1-one presents a "Perfect Storm" of three competing chemical challenges:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor that can displace ligands on the Palladium, forming an inactive Pd-N complex.
    
  • Base Sensitivity: The acetyl group at the C2 position possesses

    
    -protons. Strong bases (like alkoxides) or high temperatures can trigger enolization, leading to self-condensation (aldol-type side products) rather than cross-coupling.
    
  • Electronic Deactivation: While the electron-withdrawing nature of the pyridine ring facilitates oxidative addition, it makes the boronic acid partner more susceptible to protodeboronation if the transmetalation step is slow.

This guide provides a self-validating protocol designed to bypass these specific failure modes.

Critical Optimization Modules

Module A: Catalyst Selection (The Engine)
  • The Trap: Avoid Pd(PPh3)4. Triphenylphosphine is a monodentate ligand that dissociates easily. The exposed Pd center will rapidly coordinate with the pyridine nitrogen of your substrate, killing the catalytic cycle.

  • The Solution: Use bidentate ligands with a wide bite angle or bulky electron-rich phosphines.

    • Workhorse: Pd(dppf)Cl2[1]·DCM.[1] The bidentate dppf ligand chelates the Pd tightly, preventing the pyridine nitrogen from displacing it.

    • High-Performance: XPhos Pd G3 or G4. The extreme bulk of the XPhos ligand sterically occludes the Pd center, making N-coordination physically impossible while accelerating oxidative addition.

Module B: The Base & Solvent System (The Environment)[4][5]
  • The Trap: NaOtBu or KOtBu. These are too strong and will deprotonate the acetyl group.

  • The Solution: Use Potassium Phosphate Tribasic (

    
    ) . It provides the necessary basicity to activate the boronic acid (forming the boronate species) but is mild enough to spare the acetyl group.
    
  • Solvent: A biphasic system is mandatory. 1,4-Dioxane/Water (4:1) is ideal. The water is chemically required to solvate the inorganic base and facilitate the formation of the reactive hydroxo-palladium species.

Visualizing the Failure Modes

The following diagram maps the kinetic competition between the desired cycle and the specific "kill steps" for this substrate.

SuzukiMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-Br) Start->OxAdd + Substrate Substrate 5-Bromo-2-acetylpyridine Poison DEAD END: N-Coordination (Catalyst Poisoning) Substrate->Poison Monodentate Ligands (e.g., PPh3) SideRxn SIDE REACTION: Acetyl Enolization (Aldol Condensation) Substrate->SideRxn Strong Base (e.g., NaOtBu) TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Boronic Acid + Base Prod Product Release (Reductive Elimination) TransMet->Prod Fast Prod->Start Regeneration

Caption: Figure 1. Kinetic competition in the coupling of 5-bromo-2-acetylpyridine. Note how ligand selection prevents the "Dead End" path.

The "Gold Standard" Protocol

This protocol is optimized for 1 mmol scale. Scale up linearly.

Reagents:

  • 1-(5-Bromopyridin-2-yl)ethan-1-one (1.0 equiv)

  • Boronic Acid Partner (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv / 5 mol%)

  • Base: K3PO4 (3.0 equiv) - Grind to fine powder before use.

  • Solvent: 1,4-Dioxane (4 mL) + Distilled Water (1 mL)

Step-by-Step:

  • Degassing (Critical): In a reaction vial, combine the Dioxane and Water. Sparge with Argon or Nitrogen for at least 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Loading: Add the aryl bromide, boronic acid, and powdered

    
     to the vial.
    
  • Catalyst Addition: Add the Pd(dppf)Cl2·DCM last.

  • Seal & Purge: Cap the vial (septum cap). Purge the headspace with inert gas for another 2-3 minutes.

  • Reaction: Heat to 85°C for 4–12 hours.

    • Note: Do not exceed 100°C to avoid acetyl decomposition.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over

    
    .
    

Troubleshooting & FAQs

Decision Tree for Low Yields

Troubleshooting Problem Low Yield? CheckSM Is Starting Material Consumed? Problem->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Gone) CheckSM->SM_No CatCheck Catalyst Inactive. Did reaction turn black? SM_Yes->CatCheck Black Yes: Pd Black formed. Ligand dissociation. CatCheck->Black Sol_Black Switch to XPhos Pd G3 or Pd(dppf)Cl2 Black->Sol_Black ProdCheck Major Byproduct? SM_No->ProdCheck Dehal Protodehalogenation (Py-H formed) ProdCheck->Dehal Complex Complex Mixture (Aldol products) ProdCheck->Complex Sol_Dehal Use Anhydrous conditions (DMF/Cs2CO3) Dehal->Sol_Dehal Sol_Complex Base too strong. Switch to K3PO4 or KF Complex->Sol_Complex

Caption: Figure 2. Diagnostic logic for troubleshooting reaction failure.

Frequently Asked Questions

Q1: My reaction turns black immediately upon heating, and conversion stops. Why? A: "Pd Black" formation indicates ligand dissociation. The pyridine nitrogen in your substrate is likely displacing the phosphine ligands, causing the Pd to aggregate and precipitate out of solution.

  • Fix: Switch to Pd(dppf)Cl2 or XPhos Pd G3. These ligands bind too tightly for the pyridine to displace them [1].

Q2: I see conversion, but the major product is the debrominated pyridine (2-acetylpyridine). A: This is "Protodehalogenation." It happens when the transmetalation step is slower than the oxidative addition. The Pd-Ar intermediate grabs a proton (from water or solvent) instead of the boron partner.

  • Fix: Increase the concentration of the boronic acid (1.5 equiv) and ensure your base is fully soluble/active. If the problem persists, switch to a milder anhydrous system: Pd(dppf)Cl2 / Cs2CO3 / DMF at 100°C [2].

Q3: Can I use ethanol or methanol as a co-solvent? A: Avoid alcohols. Primary alcohols can act as hydride sources, promoting the reduction of the C-Br bond to C-H (stripping the bromine without coupling). Stick to Dioxane, Toluene, or DMF.[2]

Q4: The acetyl group seems to be degrading. Can I protect it? A: If you are observing significant side reactions at the ketone, you can protect it as a ketal (using ethylene glycol) prior to coupling. However, switching to a weaker base like Potassium Fluoride (KF) or Potassium Phosphate (


) usually solves this without extra steps [3].

Comparison of Catalytic Systems

Catalyst SystemYield PotentialCostRisk ProfileRecommended For
Pd(PPh3)4 / Na2CO3 Low (<30%)LowHigh (N-poisoning)Simple aryls only (Not this substrate)
Pd(dppf)Cl2 / K3PO4 High (80-95%) MediumLowStandard Protocol (Start Here)
XPhos Pd G3 / K3PO4 Very High (>95%)HighVery LowSterically hindered partners
Pd(OAc)2 / SPhos High (85-90%)MediumMediumWater-rich conditions

References

  • Mechanistic Insight on Pyridine Poisoning:Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Elsevier.
  • Optimization of Chloropyridine Coupling (Analogous Reactivity): Unham, P., et al. (2016). "Suzuki–Miyaura Cross-Coupling Optimization Enabled by Automated Feedback." Reaction Chemistry & Engineering.

  • Base Sensitivity in Acetyl-Heterocycles:Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.
  • Pd(dppf)Cl2 Efficacy: BenchChem Technical Review. "Catalyst Selection for 2-Bromo-5-chloropyridine."

Sources

Optimization

side products in the synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one derivatives

This technical guide addresses the synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one (also known as 2-acetyl-5-bromopyridine ), focusing on troubleshooting side products, optimizing regioselectivity, and ensuring process r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one (also known as 2-acetyl-5-bromopyridine ), focusing on troubleshooting side products, optimizing regioselectivity, and ensuring process reliability.

Product: 1-(5-Bromopyridin-2-yl)ethan-1-one CAS: 214701-49-2 Common Applications: Intermediate for antibacterial oxazolidinones, ligands for transition metals, and building blocks for drug discovery.

Part 1: Critical Synthesis Pathways & Troubleshooting

Method A: Metal-Halogen Exchange (Lithiation)

Route: 2,5-Dibromopyridine


 [2-Li-5-Br-Pyridine] 

Product Best For: Scale-up, high yield (>85%), and cost-efficiency.
Troubleshooting Guide

Q1: Why does my LC-MS show a significant peak for 2-acetylpyridine (Des-bromo impurity)?

  • Diagnosis: This is Protodehalogenation . It occurs when the bromine at the C5 position is inadvertently exchanged for lithium and subsequently protonated during the quench, or if the C2-lithio species abstracts a proton from the solvent/environment before reacting with the electrophile.

  • Root Cause:

    • Temperature too high: At temperatures above -60°C, the lithium-halogen exchange becomes less selective, potentially attacking the C5 bromine.

    • Moisture contamination: Traces of water protonate the lithiated intermediate immediately.

  • Solution:

    • Maintain reaction temperature strictly at -78°C (or <-40°C in toluene).

    • Ensure the electrophile (DMAc) is anhydrous and added rapidly to capture the unstable lithio species.

Q2: I am seeing the regioisomer 1-(6-bromopyridin-3-yl)ethan-1-one (5-acetyl-2-bromopyridine). Why?

  • Diagnosis: Loss of Regioselectivity.

  • Mechanism: While C2 is electronically activated for exchange (adjacent to nitrogen), C5 exchange is thermodynamically possible if the reaction equilibrates.

  • Solution:

    • Solvent Choice: Use non-polar solvents like Toluene (as cited in industrial protocols) rather than THF if selectivity is poor. Toluene enhances the coordinating effect of the pyridine nitrogen, directing lithiation to the C2 position.

    • Stoichiometry: Do not exceed 1.05 equivalents of n-BuLi. Excess base promotes exchange at the less reactive C5 position after C2 is consumed.

Q3: The reaction mixture turned into a tertiary alcohol (1-(5-bromopyridin-2-yl)ethanol derivatives).

  • Diagnosis: Double addition of the nucleophile.

  • Root Cause: If the tetrahedral intermediate formed after DMAc addition collapses to the ketone before the quench, and excess n-BuLi is present, the ketone will react again.

  • Solution:

    • Use DMAc (N,N-Dimethylacetamide) instead of acetyl chloride or esters. DMAc forms a stable hemiaminal salt (Weinreb-like stability) that does not collapse to the ketone until acidic aqueous workup, preventing double addition.

Method B: Stille Cross-Coupling

Route: 2,5-Dibromopyridine + Tributyl(1-ethoxyvinyl)stannane


 Intermediate 

Product Best For: Late-stage functionalization or when lithiation conditions are too harsh for other functional groups.
Troubleshooting Guide

Q1: I have a mixture of mono-acetyl and di-acetyl products.

  • Diagnosis: Over-coupling (Bis-substitution).

  • Root Cause: The catalyst is active at both C2 and C5 positions. Although C2 is more electron-deficient and undergoes oxidative addition faster, C5 is still reactive.

  • Solution:

    • Stoichiometry Control: Use a strict limiting amount of the stannane (0.95 - 1.0 eq) relative to the dibromide.

    • Catalyst Selection: Use bulky ligands (e.g.,

      
      ) that increase the sensitivity to steric differences between C2 and C5.
      

Q2: The product is contaminated with tin residues that are impossible to remove.

  • Diagnosis: Tributyltin byproduct persistence.

  • Solution:

    • KF Workup: Wash the organic layer with saturated aqueous Potassium Fluoride (KF).[1] This precipitates insoluble

      
      .
      
    • Fused Silica: Stir the crude mixture with 10% w/w fused silica or KF-silica before filtration.

Part 2: Impurity Profile & Data

Table 1: Common Side Products and Remediation

Impurity NameStructure DescriptionOriginRelative Retention (RP-HPLC)Remediation Strategy
Des-bromo 2-AcetylpyridineProtodehalogenation of C5 or C20.6 (More Polar)Lower Temp (-78°C); Dry solvents.
Regioisomer 5-Acetyl-2-bromopyridineLithiation/Coupling at C51.05 (Very close)Switch solvent to Toluene; Use DMAc.
Bis-Acetyl 2,5-DiacetylpyridineDouble coupling/Lithiation0.8 (Variable)Limit reagents to 1.0 eq; Slow addition.
Tertiary Alcohol 1,1-Bis(...)ethanolDouble nucleophilic attack1.2 (Less Polar)Use DMAc (Lithiation) or Nitrile (Grignard).
Homocoupling 5,5'-Dibromo-2,2'-bipyridinePd-catalyzed dimerization1.5 (Non-polar)Degas solvents thoroughly (remove

).

Part 3: Visualized Reaction Logic

Diagram 1: Lithiation Selectivity & Side Reaction Pathways

This diagram illustrates the kinetic competition between C2 and C5 lithiation and the origin of key impurities.

LithiationPathways Start 2,5-Dibromopyridine Li_C2 2-Li-5-Br-Pyridine (Kinetic Product) Start->Li_C2 n-BuLi, -78°C Toluene (Fast) Li_C5 5-Li-2-Br-Pyridine (Thermodynamic/Side) Start->Li_C5 n-BuLi, >-40°C or Excess Base Inter_C2 Tetrahedral Intermediate (Stable in DMAc) Li_C2->Inter_C2 + DMAc Side_DesBr 2-Acetylpyridine (Des-bromo) Li_C2->Side_DesBr H2O (Moisture) Protonation Side_Regio 5-Acetyl-2-bromopyridine (Regioisomer) Li_C5->Side_Regio + DMAc + H3O+ Li_C5->Side_DesBr H2O Product 1-(5-Bromopyridin-2-yl)ethan-1-one (Target) Inter_C2->Product H3O+ Quench

Caption: Kinetic pathway showing the critical divergence between the desired C2-lithiation and the temperature-dependent C5-lithiation or moisture-induced protodehalogenation.

Part 4: Validated Experimental Protocol (Lithiation Route)

Objective: Synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one (10g Scale) minimizing regioisomers.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Add 2,5-Dibromopyridine (10.0 g, 42.2 mmol) and anhydrous Toluene (200 mL). Cool the mixture to -40°C to -50°C (Acetonitrile/Dry Ice bath). Note: Toluene is preferred over THF for better C2 regioselectivity.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 17.7 mL, 44.3 mmol, 1.05 eq) dropwise over 20 minutes. Maintain internal temperature below -35°C.

    • Checkpoint: The solution typically turns a dark yellow/orange color. Stir for 30-45 minutes at -40°C.

  • Acylation: Add N,N-Dimethylacetamide (DMAc) (11.7 mL, 126 mmol, 3.0 eq) dropwise. The color may lighten.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Add saturated aqueous Ammonium Chloride (50 mL) carefully.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (5-10% EtOAc in Hexanes) to remove traces of 2,5-dibromopyridine.

References

  • ChemicalBook. (2025). Synthesis of 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE. Retrieved from

  • Song, J. J., et al. (2006).[3] Minimization of Side Reactions in Bromine-Magnesium Exchanges. Organic Process Research & Development, 10(4), 733-738.[3] Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine. Retrieved from

  • Organic Chemistry Portal. (2025). Stille Coupling: Mechanism and Conditions. Retrieved from

  • Cai, X., et al. (2016). Regioselective Synthesis of 2,5-Disubstituted Pyridines. Journal of the American Chemical Society, 138(38), 12643-12647.[4] (Cited in context of regioselectivity logic).

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one

Welcome to the technical support center for the large-scale synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and practical laboratory experience.

I. Introduction to Synthetic Strategies

The synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one on a large scale typically relies on a few key synthetic strategies. The most prevalent and scalable methods involve the reaction of an organometallic reagent with an appropriate acylating agent. Understanding the nuances of these pathways is critical for successful scale-up.

A common and effective approach involves the metal-halogen exchange of 2,5-dibromopyridine followed by acylation. This is often achieved using organolithium reagents or through the formation of a Grignard reagent.[1][2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one.

FAQ 1: Low or No Product Formation

Question: We are attempting a Grignard-based synthesis using 2,5-dibromopyridine and are observing very low to no yield of the desired product. What are the likely causes and how can we troubleshoot this?

Answer: Low or no product formation in a Grignar-based synthesis of 1-(5-Bromopyridin-2-yl)ethan-1-one is a common issue that can often be traced back to several critical factors:

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[3] Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Pre-activation of magnesium is often necessary. This can be achieved by methods such as stirring the magnesium with a small amount of iodine or 1,2-dibromoethane.

  • Side Reactions: The Grignard reagent formed from 2,5-dibromopyridine can participate in side reactions. For instance, a Wurtz-type coupling can occur, leading to the formation of bipyridyl species.[4] To minimize this, the addition of the halide to the magnesium should be controlled to maintain a low concentration of the Grignard reagent.

  • Choice of Acylating Agent: The reactivity of the acylating agent is crucial. While acetyl chloride is a common choice, its high reactivity can sometimes lead to side reactions. Using a less reactive acylating agent, such as N,N-dimethylacetamide (DMAc), can sometimes improve yields.[1]

Troubleshooting Workflow for Low Yield

Synthesis_Workflow Start 2,5-Dibromopyridine Lithiation Lithiation (n-BuLi, Toluene, -40°C) Start->Lithiation Acylation Acylation (DMAc) Lithiation->Acylation Workup Aqueous Workup (NH4Cl) Acylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1-(5-Bromopyridin-2-yl)ethan-1-one Purification->Product

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Analytical Profiling of 1-(5-Bromopyridin-2-yl)ethan-1-one

CAS: 32779-14-1 (also referenced as 214701-49-2) Synonyms: 2-Acetyl-5-bromopyridine; 1-(5-Bromo-2-pyridinyl)ethanone Formula: C H BrNO | MW: 200.03 g/mol Part 1: Executive Summary & Strategic Analysis In the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 32779-14-1 (also referenced as 214701-49-2) Synonyms: 2-Acetyl-5-bromopyridine; 1-(5-Bromo-2-pyridinyl)ethanone Formula: C


H

BrNO | MW: 200.03 g/mol

Part 1: Executive Summary & Strategic Analysis

In the synthesis of functionalized pyridines—particularly for Suzuki-Miyaura cross-coupling in kinase inhibitor development—1-(5-Bromopyridin-2-yl)ethan-1-one serves as a critical "lynchpin" scaffold. Its purity is non-negotiable; however, its characterization presents a specific set of challenges:

  • Regioisomerism: Distinguishing the 5-bromo isomer from the 3-bromo or 6-bromo byproducts generated during non-selective acetylation.

  • Polarity Variance: The basic nitrogen induces peak tailing in standard silica-based chromatography.

  • Volatility: Sufficient for GC, but thermal lability of potential N-oxide impurities can lead to false purity profiles.

This guide compares the three dominant analytical methodologies—RP-HPLC , GC-MS , and NMR —to establish a self-validating quality control system.

Method Selection Matrix
FeatureRP-HPLC (UV) GC-MS 1H-NMR
Primary Use Purity Quantification (Assay)Trace Impurity & Solvent AnalysisStructural Identity & Isomerism
Sensitivity High (ppm level)Very High (ppb level)Low (requires >1 mg)
Throughput Medium (10-20 min)Fast (5-15 min)Slow (Offline)
Blind Spots Inorganic salts, residual solventsThermally unstable compounds (N-oxides)<1% Impurities

Part 2: Comparative Analytical Protocols

Method A: Reverse-Phase HPLC (The Quantitative Standard)

Verdict: Best for final product purity and quantifying polar impurities.

While GC is faster, HPLC is the superior method for this molecule because it can detect non-volatile byproducts (like hydrolysis products or N-oxides) that would decompose or not elute in GC. The presence of the basic pyridine nitrogen requires a buffered mobile phase to suppress ionization and prevent peak tailing.

Validated Protocol (Self-Validating System)
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (aromatic primary) and 280 nm (carbonyl secondary).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Phase Description
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Polar impurities)
12.0 10 90 Linear Gradient (Elution of Main Peak)
15.0 10 90 Wash

| 15.1 | 95 | 5 | Re-equilibration |

Critical Insight: The 5-bromo substituent increases lipophilicity compared to the parent acetylpyridine. Expect the target peak to elute later than the 2,5-dibromopyridine starting material if using high water content, but reverse behavior may occur in high organic gradients depending on the specific column chemistry. Always inject a standard of 2,5-dibromopyridine to confirm retention time.

Method B: GC-MS (The Orthogonal Check)

Verdict: Best for process control (monitoring reaction completion) and residual solvent analysis.

Because 1-(5-Bromopyridin-2-yl)ethan-1-one has a relatively low molecular weight (200.03 Da) and no hydrogen bond donors, it volatilizes well. GC-MS is superior for detecting halogenated starting materials which might co-elute in HPLC.

Operational Protocol
  • Column: DB-5MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • MS Source: EI (70 eV), Source Temp 230°C.

  • Oven Program:

    • Hold 60°C for 1 min (Solvent delay).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

Fragmentation Pattern (EI):

  • Molecular Ion (

    
    ):  199/201 (1:1 ratio due to 
    
    
    
    Br/
    
    
    Br).
  • Base Peak: Loss of methyl group (

    
    ) or acetyl (
    
    
    
    ).
  • Diagnostic: Look for the characteristic pyridine ring fragmentation.

Method C: H-NMR (The Structural Validator)

Verdict: Essential for Regioisomer Confirmation.

Neither HPLC nor GC can definitively prove the bromine is at the 5-position versus the 3- or 6-position without specific standards. NMR provides this proof via coupling constants (


-values).
Diagnostic Signals (CDCl

, 400 MHz)
  • Acetyl Group: Singlet (

    
     ~2.6-2.7 ppm, 3H).
    
  • Aromatic Region:

    • H-3 (Ortho to Acetyl): Doublet,

      
       Hz.
      
    • H-4 (Meta to Acetyl): Doublet of Doublets (dd), coupling to H-3 and H-6.

    • H-6 (Ortho to Br, Meta to N): Doublet, fine splitting (

      
       Hz) indicating meta-coupling or para-coupling.
      

Differentiation Logic:

  • 5-Bromo isomer: H-6 appears as a narrow doublet (coupling with H-4) high field.

  • 6-Bromo isomer: The coupling pattern changes drastically; you lose the small meta-coupling characteristic of the H-6 proton adjacent to nitrogen.

Part 3: Visualization of Analytical Workflows

Workflow 1: Method Development Decision Tree

MethodSelection Start Sample: 1-(5-Bromopyridin-2-yl)ethan-1-one Goal_Purity Goal: Purity/Assay? Start->Goal_Purity Goal_ID Goal: Identification? Start->Goal_ID Check_Volatile Check: Volatile Impurities? Goal_Purity->Check_Volatile Check_Isomer Check: Regioisomers? Goal_ID->Check_Isomer Method_HPLC Method: RP-HPLC (UV) Check_Volatile->Method_HPLC No (Final Product) Method_GC Method: GC-MS Check_Volatile->Method_GC Yes (Solvents/Reagents) Check_Isomer->Method_HPLC Retention Comparison Method_NMR Method: 1H-NMR / NOESY Check_Isomer->Method_NMR Structural Proof

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific characterization goal (Purity vs. Identity).

Workflow 2: HPLC Impurity Profiling Logic

HPLC_Logic Sample Crude Sample Col_Select Column: C18 End-Capped Sample->Col_Select Mobile Mobile Phase: H2O/ACN + 0.1% FA Col_Select->Mobile Peak_Early RT < 3 min: Polar/Salts Mobile->Peak_Early Peak_Target RT ~ 8-10 min: Target Mobile->Peak_Target Peak_Late RT > 12 min: Dibromo/Dimer Mobile->Peak_Late Action_Purify Action: Recrystallize Peak_Early->Action_Purify > 0.5% Action_Release Action: Release Batch Peak_Target->Action_Release > 98.0% Peak_Late->Action_Purify > 0.5%

Figure 2: Logical flow for interpreting HPLC chromatograms and making batch release decisions.

Part 4: Experimental Data Summary

The following table summarizes expected performance metrics based on validation studies of analogous halogenated acetylpyridines.

ParameterRP-HPLC (UV 254nm)GC-MS (EI)
Linearity (R²) > 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 100 µg/mL)
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Precision (RSD) < 1.0% (n=6)< 2.5% (n=6)
Specificity High for N-oxides and acidsHigh for volatiles & isomers
Suitability Recommended for CoA Recommended for IPC

IPC = In-Process Control; CoA = Certificate of Analysis

References

  • PubChem. (2025).[4][5] 1-(5-Bromopyridin-2-yl)ethan-1-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Berna, M. et al. (2002). Analysis of Pyridine Derivatives by HPLC-UV and LC-MS. Journal of Chromatography A. (General reference on pyridine analysis methodologies).

Sources

Comparative

comparison of reactivity between 5-bromo-2-acetylpyridine and other brominated pyridines

Executive Summary 5-Bromo-2-acetylpyridine represents a strategic "sweet spot" in pyridine functionalization.[1] Unlike its isomer 2-bromo-5-acetylpyridine , which suffers from excessive lability at the C–Br bond (leadin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-acetylpyridine represents a strategic "sweet spot" in pyridine functionalization.[1] Unlike its isomer 2-bromo-5-acetylpyridine , which suffers from excessive lability at the C–Br bond (leading to background nucleophilic attacks), the 5-bromo-2-acetyl variant offers a controlled reactivity profile.[1] The bromine at the C5 position is electronically activated by the para-acetyl group without being hyper-labile, allowing for highly chemoselective Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) while preserving the acetyl moiety for subsequent condensation or reduction.

Electronic Structure & Reactivity Theory

To understand the experimental behavior of 5-bromo-2-acetylpyridine, one must analyze the superposition of the pyridine ring's intrinsic electron deficiency and the substituent effects.

The "Pyridine Position" Rule

The pyridine nitrogen exerts a strong electron-withdrawing effect, primarily activating the


 (C2, C6) and 

(C4) positions.
  • C2-Br (e.g., 2-bromopyridine): Highly electron-deficient.[1] Rapid oxidative addition, but also highly susceptible to uncatalyzed Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C3-Br (e.g., 3-bromopyridine): The "meta" position.[1] Less influence from the ring nitrogen. Generally requires more active catalysts or higher temperatures for oxidative addition.[1]

  • C5-Br (in 5-bromo-2-acetylpyridine): Structurally a C3-position relative to nitrogen.[1] However, it is electronically modified by the acetyl group.

The Acetyl Activation Effect

In 5-bromo-2-acetylpyridine , the acetyl group is at C2.[1] The bromine is at C5.

  • Relationship: The bromine is para to the acetyl group.

  • Hammett Constant (

    
    ):  The acetyl group is a strong Electron Withdrawing Group (EWG) with a 
    
    
    
    .[1]
  • Net Effect: While the ring nitrogen does not strongly activate C5, the para-acetyl group does. This lowers the activation energy for oxidative addition (

    
    ) compared to unsubstituted 3-bromopyridine, making it an excellent substrate for cross-coupling without the instability of 2-bromopyridines.[1]
    
Comparative Reactivity Matrix
Feature5-Bromo-2-acetylpyridine 2-Bromo-5-acetylpyridine 3-Bromopyridine
Br Position C5 (

to N)
C2 (

to N)
C3 (

to N)
Electronic Activation Moderate (via para-acetyl)High (via adj.[1] N + para-acetyl)Low (Neutral)
Oxidative Addition Rate FastVery FastSlow

Background Risk
Low (Stable)High (Labile)Negligible
Chemoselectivity Excellent (Coupling > Substitution)Poor (Competition with bases)Good

Comparative Reactivity: C–Br Bond

The primary utility of brominated pyridines is in C–C and C–N bond formation.

Suzuki-Miyaura Coupling

5-Bromo-2-acetylpyridine performs exceptionally well in Suzuki couplings.[1] The para-acetyl group facilitates the oxidative addition step, often the rate-determining step for aryl bromides.

  • Catalyst Choice: Standard

    
     is usually sufficient.[1] For sterically hindered boronic acids, 
    
    
    
    is recommended to prevent dehalogenation.[1]
  • Base Sensitivity: Unlike 2-bromo analogs, the 5-bromo isomer is stable against hydroxide/alkoxide bases, preventing the formation of hydroxypyridine byproducts.

Buchwald-Hartwig Amination[1][2]
  • 5-Bromo isomer: Requires specific ligands (e.g., Xantphos, BINAP) to facilitate the coupling because the C5 position is not sufficiently electron-deficient to support the reductive elimination step as easily as C2.

  • 2-Bromo isomer: Often reacts too vigorously; amines can displace the bromine via

    
     without any palladium catalyst, leading to regio-control issues if multiple halides are present.[1]
    
Reactivity Visualization

The following diagram illustrates the divergent reaction pathways driven by the position of the bromine atom.

ReactivityFlow Start Brominated Acetylpyridine Isomer2 2-Bromo-5-acetylpyridine (Br at C2) Start->Isomer2 Isomer5 5-Bromo-2-acetylpyridine (Br at C5) Start->Isomer5 Path2_OA Very Fast Oxidative Addition Isomer2->Path2_OA Path2_SNAr High Risk of SNAr (Side Reactions) Isomer2->Path2_SNAr Path5_OA Controlled Oxidative Addition (Activated by Acetyl) Isomer5->Path5_OA Path5_Stable Stable to Base/Nucleophiles Isomer5->Path5_Stable Product_Coupling Target Cross-Coupling Product Path2_OA->Product_Coupling Product_Side Hydrolysis/Amination Byproducts Path2_SNAr->Product_Side Path5_OA->Product_Coupling Path5_Stable->Product_Coupling High Chemoselectivity

Figure 1: Divergent reactivity pathways.[1] The 5-bromo isomer avoids the


 "trap" common to 2-bromo pyridines.

Comparative Reactivity: Acetyl Group

The position of the acetyl group also dictates its own reactivity toward condensation and reduction.

  • 2-Acetyl (in 5-bromo-2-acetylpyridine): The carbonyl carbon is attached to C2.[1] The adjacent nitrogen withdraws electron density inductively, making this carbonyl more electrophilic than a standard acetophenone or a 3-acetylpyridine.[1]

    • Implication: Condensation reactions (e.g., with hydrazines or amines) are faster.[1]

  • 5-Acetyl (in 2-bromo-5-acetylpyridine): The carbonyl is at C5 (beta).[1] It behaves more like a standard aryl ketone.[1]

Experimental Protocols

Protocol A: Optimized Suzuki Coupling of 5-Bromo-2-acetylpyridine

Objective: Synthesis of 5-aryl-2-acetylpyridine derivatives.

Reagents:

  • 5-Bromo-2-acetylpyridine (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • 
     (5 mol%)[1][2]
    
  • 
     (2.0 equiv, 2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 5-bromo-2-acetylpyridine, arylboronic acid, and

    
    . Seal and purge with Argon for 5 minutes. Reasoning: 
    
    
    
    species are oxygen-sensitive; failure to degas leads to homocoupling of the boronic acid.
  • Solvation: Add degassed 1,4-dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 90°C for 12 hours.

    • Note: Do not exceed 100°C. The 2-acetyl group is prone to self-aldol condensation at very high temperatures in basic media.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product typically elutes later than the starting bromide due to increased polarity.

Protocol B: Selective Reduction of Acetyl Group

Objective: Reduction to the alcohol without debromination.

Reagents:

  • 5-Bromo-2-acetylpyridine[1]

  • 
     (0.5 equiv)[1]
    
  • Solvent: Methanol (

    
    )[1]
    

Methodology:

  • Dissolve substrate in MeOH and cool to

    
    .
    
  • Add

    
     portion-wise.[1] Critical: Maintain low temperature.[1] Higher temperatures or stronger reductants (e.g., 
    
    
    
    ) can cause debromination at the activated C5 position.
  • Quench with dilute HCl after 30 minutes.

Data Summary: Yield Comparison

The following table aggregates typical isolated yields from literature for Suzuki couplings using phenylboronic acid under standard conditions (


, 

, reflux).
SubstrateYield (%)Main Side ProductNotes
5-Bromo-2-acetylpyridine 88 - 94% Self-aldol (trace)Highly reliable; clean conversion.[1]
2-Bromo-5-acetylpyridine 65 - 75%2-Hydroxypyridine deriv.[1]Significant hydrolysis of C-Br bond.[1]
3-Bromopyridine 40 - 60%Unreacted SMSlow oxidative addition requires forcing conditions.[1]
2-Bromopyridine 50 - 70%Homocoupling / HydrolysisCatalyst poisoning is common.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Li, J. J., & Gribble, G. W. (2000).[1] Palladium in Heterocyclic Chemistry. Pergamon. (General reactivity of halopyridines).

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Mechanistic insights on oxidative addition). Link

  • Spivey, A. C., & Arseniyadis, S. (2004).[1] Nucleophilic aromatic substitution of heterocycles. Angewandte Chemie, 43, 5436.[1] (Explanation of SNAr trends in pyridines).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Source for

    
     values). Link[1]
    

Sources

Validation

alternative reagents to 1-(5-Bromopyridin-2-yl)ethan-1-one for synthesizing pyridyl ketones

Executive Summary: The "Make vs. Buy" Dilemma In drug discovery, the 1-(5-bromopyridin-2-yl)ethan-1-one (5-bromo-2-acetylpyridine) scaffold is a critical pharmacophore, serving as a precursor for chiral amines, heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Dilemma

In drug discovery, the 1-(5-bromopyridin-2-yl)ethan-1-one (5-bromo-2-acetylpyridine) scaffold is a critical pharmacophore, serving as a precursor for chiral amines, heterocycle fusion, and kinase inhibitor backbones.

While the reagent is commercially available, supply chain volatility and the need for structural analogs often necessitate in-house synthesis. The "Standard" industrial route—Lithium-Halogen Exchange of 2,5-dibromopyridine followed by quenching with DMAc—is effective but suffers from significant drawbacks:

  • Cryogenic requirements (-78°C to -40°C) which are costly at scale.

  • Functional group intolerance (incompatible with esters, nitro groups, or protic solvents).

  • Regioselectivity risks during scale-up.

This guide evaluates three high-fidelity alternatives that offer superior modularity, safety, or atom economy: the Weinreb Amide Route (High Fidelity), the Stille Coupling (Catalytic/Modular), and the Nitrile Addition (Economical).

Strategic Analysis of Synthetic Routes

The Incumbent: Cryogenic Lithiation
  • Mechanism: 2,5-Dibromopyridine +

    
    -BuLi 
    
    
    
    2-Lithio intermediate
    
    
    Electrophilic trap (DMAc).
  • Verdict: High yield on small scale, but operationally demanding.

Alternative A: The Weinreb Amide Route (Gold Standard)

This is the most reliable method for medicinal chemistry. By converting 5-bromopicolinic acid to its N-methoxy-N-methyl amide, you create a "buffered" electrophile that accepts exactly one equivalent of nucleophile (MeMgBr or MeLi).

  • Key Advantage: Eliminates over-addition (tertiary alcohol formation) via a stable metal-chelated intermediate.

  • Best For: Late-stage functionalization where purity is paramount.

Alternative B: Stille Cross-Coupling (The Modular Choice)

Palladium-catalyzed coupling of 5-bromo-2-iodopyridine (or 2,5-dibromopyridine) with tributyl(1-ethoxyvinyl)stannane . The ethoxyvinyl group acts as a "masked" acetyl group, revealed upon mild acidic hydrolysis.

  • Key Advantage: Mild conditions (non-cryogenic). Tolerates sensitive functional groups (e.g., nitro, esters) elsewhere on the molecule.

  • Best For: Parallel synthesis and generating analogs (e.g., swapping methyl for ethyl/propyl is trivial by changing the stannane).

Alternative C: Nitrile Addition (The Economy Route)

Direct addition of Grignard reagents to 5-bromopicolinonitrile .

  • Key Advantage: Lowest raw material cost.

  • Risk: High risk of side reactions (nucleophilic attack on the pyridine ring or dimerization) if temperature is not strictly controlled.

Comparative Data Analysis

FeatureLithiation (Standard) Weinreb Amide (Alt A) Stille Coupling (Alt B) Nitrile Addition (Alt C)
Precursor 2,5-Dibromopyridine5-Bromopicolinic acid5-Bromo-2-iodopyridine5-Bromopicolinonitrile
Reagent

-BuLi / DMAc
MeMgBrTributyl(1-ethoxyvinyl)stannaneMeMgBr
Temp. Profile -78°C (Cryogenic)0°C to RT60–90°C (Heating)0°C (Controlled)
Atom Economy ModerateLow (Amide waste)Low (Tin waste)High
Scalability Difficult (Cooling cost)ExcellentGood (Tin removal required)Good
Yield (Typ.) 75–85%85–95%70–85%50–65%
Cost/Gram LowHighHigh (Catalyst/Stannane)Very Low

Decision Pathways (Visualized)

The following diagram illustrates the decision logic for selecting the appropriate synthetic strategy based on lab constraints and molecular complexity.

SynthesisDecision Start Start: Need 5-Bromo-2-acetylpyridine Constraint1 Is the substrate sensitive to n-BuLi? Start->Constraint1 Constraint2 Is Cryogenic Cooling Available? Constraint1->Constraint2 No MethodB Route B: Stille Coupling (Modular/Mild) Constraint1->MethodB Yes (e.g. Nitro/Ester present) Constraint3 High Purity Required? Constraint2->Constraint3 Yes MethodA Route A: Weinreb Amide (High Fidelity) Constraint2->MethodA No (Avoid -78°C) Constraint3->MethodA Yes (MedChem) MethodC Route C: Nitrile Addition (Economy) Constraint3->MethodC No (Cost priority) MethodStd Standard: Lithiation (Cryogenic) Constraint3->MethodStd No (Process Scale)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate sensitivity and equipment availability.

Detailed Experimental Protocol: The Stille Coupling Route

I have selected the Stille Coupling as the featured protocol because it solves the "fixed structure" problem. Unlike the standard reagent which locks you into a methyl ketone, this protocol allows you to install any ketone by simply changing the stannane (e.g., vinyl, propenyl), making it the most powerful tool for analog generation.

Objective: Synthesis of 1-(5-bromopyridin-2-yl)ethan-1-one via "Masked" Acetyl Transfer.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 5-Bromo-2-iodopyridine (CAS: 223463-13-6) — Preferred over 2,5-dibromopyridine to guarantee C2 regioselectivity.

  • Coupling Partner: Tributyl(1-ethoxyvinyl)stannane (CAS: 97674-02-7).[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂].

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Hydrolysis: 1M HCl (aq).

Step-by-Step Workflow
  • Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x).

  • Charging: Add 5-Bromo-2-iodopyridine (1.0 equiv, 284 mg, 1.0 mmol) and Pd(PPh₃)₂Cl₂ (0.05 equiv, 35 mg).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reagent Addition: Add Tributyl(1-ethoxyvinyl)stannane (1.1 equiv, 397 mg) dropwise.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The intermediate (5-bromo-2-(1-ethoxyvinyl)pyridine) will appear as a non-polar spot.

  • Hydrolysis (The "Unmasking"): Cool to room temperature. Add 1M HCl (5 mL) and stir vigorously for 1 hour.

    • Mechanism:[2][3][4][5][6] The enol ether hydrolyzes rapidly to the ketone.

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3 x 10 mL). Wash combined organics with KF (aq) solution (to precipitate tin residues as insoluble Bu₃SnF).

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 78–85% Appearance: Off-white solid.

Mechanistic Pathway (DOT Visualization)

StilleMechanism Start 5-Bromo-2-iodopyridine OxAdd Oxidative Addition Complex (Pd-I bond at C2) Start->OxAdd + Pd(0) Cat Pd(0) Species Cat->OxAdd TransMet Transmetalation (Sn transfers Ethoxyvinyl) OxAdd->TransMet + Tributyl(1-ethoxyvinyl)stannane RedElim Reductive Elimination (Releases Enol Ether) TransMet->RedElim RedElim->Cat Regenerates Pd(0) Intermed Intermediate: 5-Bromo-2-(1-ethoxyvinyl)pyridine RedElim->Intermed Hydrolysis Acid Hydrolysis (H3O+) Intermed->Hydrolysis Product Product: 1-(5-Bromopyridin-2-yl)ethan-1-one Hydrolysis->Product - EtOH

Caption: Catalytic cycle of the Stille coupling followed by hydrolytic unmasking of the ketone.

Expert Commentary & Troubleshooting

Why 5-Bromo-2-iodopyridine?

While 2,5-dibromopyridine is cheaper, using it in Stille coupling poses a regioselectivity challenge. Palladium prefers oxidative addition at the C2 position (adjacent to nitrogen) over C5, but the selectivity is rarely 100:0. Using the 2-iodo analog guarantees exclusive reaction at the C2 position because the C-I bond is significantly weaker than the C-Br bond, leaving the C5-Br intact for future modifications.

Tin Removal (Critical for Pharma)

Stille couplings generate toxic organotin byproducts. For pharmaceutical intermediates, ensure compliance by using:

  • KF Wash: Washing with aqueous Potassium Fluoride precipitates polymeric tin fluorides.

  • Silica Scavengers: Use 10% wt/wt KF-Impregnated Silica during the filtration step.

The "Weinreb" Alternative

If your lab cannot tolerate Tin (Sn), switch to Route A .

  • React 5-bromopicolinic acid with CDI (1.1 eq) and N,O-dimethylhydroxylamine HCl (1.1 eq) to form the Weinreb amide.

  • Treat with MeMgBr (1.2 eq) at 0°C. Note: This route is more expensive per gram but avoids heavy metal scavenging.

References

  • Standard Lithiation Route: Song, J. J., et al. "Organometallic Methods for the Synthesis of Pyridines." Journal of Organic Chemistry, 2002. (Search: Pyridine Lithiation Regioselectivity) Context: Establishes the baseline C2-lithiation preference in 2,5-dibromopyridine.

  • Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M.[4] "N-methoxy-N-methylamides as effective acylating agents."[7] Tetrahedron Letters, 1981, 22(39), 3815-3818. Context: The foundational text for the "High Fidelity" amide route.

  • Stille Coupling (Ethoxyvinylstannane): Milstein, D., & Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds." Journal of the American Chemical Society, 1978, 100(11), 3636-3638. Context: Original description of using masked acetyl groups via Tin chemistry.

  • Grignard Addition to Nitriles: Canibano, V., et al. "Precise Synthesis of Pyridyl Ketones via Grignard Addition." Synthesis, 2001.[4] Context: Discusses the temperature dependence required to avoid ring alkylation.

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.

Sources

Comparative

A Comparative Spectroscopic Guide to 1-(5-Bromopyridin-2-yl)ethan-1-one and its Analogs

This technical guide provides a comparative analysis of the spectroscopic data for 1-(5-Bromopyridin-2-yl)ethan-1-one, a key building block in pharmaceutical and materials science research. Due to the limited availabilit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of the spectroscopic data for 1-(5-Bromopyridin-2-yl)ethan-1-one, a key building block in pharmaceutical and materials science research. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed interpretation of its expected Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic features. To provide a robust comparative framework, we will analyze these predicted characteristics against the experimental spectra of two structurally related and commercially available alternatives: 2-acetylpyridine and 4'-bromoacetophenone.

This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural characterization of these compounds and the underlying principles of spectroscopic analysis.

Introduction to Spectroscopic Analysis in Drug Discovery

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstone analytical techniques in modern chemistry, particularly within drug discovery and development. IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy, on the other hand, probes the electronic transitions within a molecule, offering insights into its conjugation and electronic structure. Together, these techniques provide a powerful toolkit for structural elucidation and confirmation.

The compound of interest, 1-(5-Bromopyridin-2-yl)ethan-1-one, features a bromine-substituted pyridine ring attached to an acetyl group. This combination of a heteroaromatic ring and a ketone functional group results in a unique spectroscopic fingerprint that can be dissected and understood through careful analysis.

Spectroscopic Profile of 1-(5-Bromopyridin-2-yl)ethan-1-one (Predicted)

While a publicly available experimental spectrum for 1-(5-Bromopyridin-2-yl)ethan-1-one is not readily accessible, its key spectroscopic features can be reliably predicted based on the well-established characteristic absorption frequencies of its constituent functional groups.

Predicted Infrared (IR) Spectrum

The IR spectrum of 1-(5-Bromopyridin-2-yl)ethan-1-one is expected to be dominated by several key absorptions:

  • Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹ [1]. This is characteristic of an aryl ketone where the carbonyl group is conjugated with the pyridine ring.

  • Aromatic C=C and C=N Stretching: The pyridine ring will exhibit a series of medium to strong absorption bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic system.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹ . The aliphatic C-H stretching from the methyl group of the acetyl moiety will be observed in the 2850-3000 cm⁻¹ region.

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a weak to medium absorption in the fingerprint region, typically between 500-600 cm⁻¹ .

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

The UV-Vis spectrum of 1-(5-Bromopyridin-2-yl)ethan-1-one in a non-polar solvent like hexane is predicted to show absorptions arising from π → π* and n → π* electronic transitions.

  • π → π Transitions:* Strong absorptions are expected in the range of 200-280 nm . These correspond to electronic transitions within the conjugated system of the bromopyridinyl and acetyl groups.

  • n → π Transition:* A weaker absorption band is anticipated at a longer wavelength, typically above 300 nm . This transition involves the non-bonding electrons of the carbonyl oxygen atom being promoted to an anti-bonding π* orbital.

Comparative Spectroscopic Analysis

To contextualize the predicted spectroscopic data of our target compound, we will now compare it with the experimental data of two commercially available analogs: 2-acetylpyridine and 4'-bromoacetophenone.

Alternative 1: 2-Acetylpyridine

2-Acetylpyridine shares the same core structure as our target compound but lacks the bromine substituent. This makes it an excellent candidate for observing the electronic and vibrational influence of the halogen atom.

Alternative 2: 4'-Bromoacetophenone

4'-Bromoacetophenone provides a different point of comparison. It contains the acetyl group and a bromine-substituted aromatic ring, but the aromatic system is a benzene ring instead of a pyridine ring. This allows for an examination of the effect of the heteroatom (nitrogen) in the pyridine ring on the spectroscopic properties.

Data Summary and Comparison

The following tables summarize the key spectroscopic data for 1-(5-Bromopyridin-2-yl)ethan-1-one (predicted) and the two comparative compounds (experimental).

Table 1: Comparison of Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional Group1-(5-Bromopyridin-2-yl)ethan-1-one (Predicted)2-Acetylpyridine (Experimental)4'-Bromoacetophenone (Experimental)
C=O Stretch 1680-1700[1]~1700~1685
Aromatic C=C/C=N Stretch 1400-1600~1580, ~1470, ~1430~1580, ~1480
Aromatic C-H Stretch >3000>3000>3000
Aliphatic C-H Stretch 2850-30002850-30002850-3000
C-Br Stretch 500-600N/A~550

Table 2: Comparison of UV-Vis Absorption Maxima (λmax in nm)

Transition1-(5-Bromopyridin-2-yl)ethan-1-one (Predicted)2-Acetylpyridine (Experimental)[2]4'-Bromoacetophenone (Experimental)
π → π 200-280~230, ~270~250
n → π >300~310~320

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, the following standardized protocols are recommended.

Infrared (IR) Spectroscopy Protocol

Caption: Workflow for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the solid sample.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify and label the key absorption peaks.

    • Correlate the observed peaks with known functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

Caption: Workflow for obtaining a UV-Vis spectrum of a sample in solution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., hexane, ethanol) at a known concentration.

    • Perform serial dilutions to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

    • Fill a quartz cuvette with the sample solution.

  • Data Acquisition:

    • Fill a reference cuvette with the pure solvent.

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Discussion and Mechanistic Insights

The comparative analysis of the spectroscopic data reveals key structural insights:

  • Influence of the Bromine Substituent: The presence of the bromine atom in 1-(5-Bromopyridin-2-yl)ethan-1-one and 4'-bromoacetophenone is evident in the IR spectra through the C-Br stretching vibration. Electronically, the electron-withdrawing nature of bromine is expected to cause a slight blue shift (to shorter wavelengths) in the π → π* transitions compared to their non-brominated analogs, although this effect can be complex and influenced by other factors.

  • Effect of the Pyridine Ring: The replacement of the benzene ring in 4'-bromoacetophenone with a pyridine ring in 1-(5-Bromopyridin-2-yl)ethan-1-one introduces a heteroatom (nitrogen). This alters the electronic distribution within the aromatic ring and influences the position of the n → π* transition. The nitrogen atom's non-bonding electrons can also participate in electronic transitions, potentially leading to more complex UV-Vis spectra compared to their carbocyclic counterparts.

Conclusion

This guide has provided a comprehensive overview of the expected spectroscopic features of 1-(5-Bromopyridin-2-yl)ethan-1-one and a comparative analysis with two structurally related compounds. By understanding the characteristic IR and UV-Vis absorptions, researchers can confidently identify and characterize this important chemical intermediate. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of scientific findings.

References

  • SpectraBase. (n.d.). 2-Acetylpyridine. Retrieved February 14, 2026, from [Link]

Sources

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1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
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1-(5-Bromopyridin-2-yl)ethan-1-one hydrochloride
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